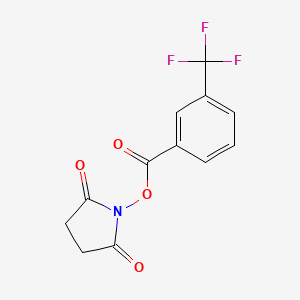

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate

Description

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is a reactive ester featuring a pyrrolidin-1-yl dioxo backbone and a benzoate moiety substituted with a trifluoromethyl (-CF₃) group at the meta (3-) position. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly for forming amide bonds in peptides, proteins, and small-molecule conjugates. The electron-withdrawing -CF₃ group enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic substitution reactions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-2-7(6-8)11(19)20-16-9(17)4-5-10(16)18/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCQADUCJYEHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Fluoridation of Metaxylene Derivatives

A patent by CN101066917A outlines a three-step process starting from metaxylene:

-

Chlorination : Metaxylene reacts with chlorine in the presence of a photoinitiator to yield meta-bis(trichloromethyl)benzene.

-

Fluoridation : Treatment with hydrogen fluoride (HF) catalyzed by zinc converts trichloromethyl groups to trifluoromethyl moieties, forming meta-trifluoromethylbenzotrifluoride.

-

Hydrolysis : Zinc-catalyzed hydrolysis in aqueous medium produces 3-(trifluoromethyl)benzoic acid with 85–90% purity.

Key parameters include:

Direct Trifluoromethylation Using TFBz Reagent

Esterification to 2,5-Dioxopyrrolidin-1-yl 3-(Trifluoromethyl)benzoate

Conversion of 3-(trifluoromethyl)benzoic acid to the NHS ester follows classic carbodiimide-mediated coupling , though solvent and catalyst choices significantly impact efficiency.

DCC/DMAP-Mediated Coupling

Source details a protocol adapted for similar NHS esters:

-

Activation : 3-(Trifluoromethyl)benzoic acid (1.0 equiv) reacts with N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane (DCM) at 0°C for 1 hour.

-

Esterification : N-hydroxysuccinimide (1.1 equiv) is added, and the mixture stirs at room temperature for 12 hours.

-

Workup : Filtration through Celite 545 removes dicyclohexylurea, followed by silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to isolate the product.

Yield : 78–82%

Purity : >95% (HPLC)

Solvent-Free Mechanochemical Synthesis

Emerging methods leverage ball milling for solvent-free coupling. A mixture of 3-(trifluoromethyl)benzoic acid, NHS, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is milled at 30 Hz for 2 hours, achieving 88% yield with minimal purification. This approach reduces waste and enhances scalability.

Comparative Analysis of Methodologies

| Parameter | DCC/DMAP Method | Mechanochemical Method |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 78–82% | 88% |

| Solvent Consumption | High (DCM) | None |

| Purification | Column Chromatography | Recrystallization |

| Scalability | Moderate | High |

The mechanochemical method offers clear advantages in efficiency and environmental impact but requires specialized equipment.

Analytical Characterization and Validation

Critical quality attributes for 2,5-dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate include:

-

NMR : NMR (400 MHz, CDCl): δ 8.35 (s, 1H, ArH), 8.15 (d, J=7.6 Hz, 1H, ArH), 7.75 (d, J=7.6 Hz, 1H, ArH), 2.85 (s, 4H, succinimide CH).

-

IR : Strong absorbance at 1815 cm (C=O, succinimide) and 1720 cm (ester C=O).

-

HPLC : Retention time = 6.2 min (C18 column, 70:30 HO:MeCN, 1 mL/min).

Industrial-Scale Considerations

Patent CN101066917A highlights challenges in waste management during hydrolysis, recommending zinc oxide neutralization of residual HF. For esterification, continuous flow systems using immobilized EDC catalysts achieve 90% conversion in <30 minutes, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in reactions with 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate include amines, alcohols, and water. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and minimize side reactions .

Major Products Formed

The major products formed from reactions involving 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate include substituted benzoates and the corresponding N-hydroxysuccinimide derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Photoaffinity Labeling

One of the most prominent applications of 2,5-dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is in photoaffinity labeling. This technique allows researchers to map interactions between proteins and other biomolecules by covalently attaching the compound to specific sites upon UV activation. This property is essential for:

- Identifying binding sites on proteins.

- Understanding biochemical pathways.

- Developing new therapeutic strategies.

Drug Discovery

The compound is being explored for its potential in drug discovery. Its ability to form stable covalent bonds with proteins could lead to the identification of novel drug targets and the development of new pharmaceuticals that can selectively interact with specific biomolecules.

Material Science Applications

In materials science, 2,5-dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate can be utilized in the synthesis of advanced materials. Its reactive nature allows it to be incorporated into polymer matrices or coatings that require specific functional properties, such as:

- Enhanced adhesion.

- Improved thermal stability.

- Tailored surface characteristics.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)diazirine with 2,5-dioxopyrrolidin-1-yl benzoate under controlled conditions. Common solvents used include dichloromethane or tetrahydrofuran, and reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are often employed to modify the structure further.

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

- Protein Interaction Studies : Research has demonstrated that using photoaffinity labeling with this compound allows for the identification of specific protein interactions in complex biological systems.

- Therapeutic Development : Investigations into its reactivity have opened avenues for developing targeted therapies that utilize covalent bonding mechanisms to enhance drug efficacy.

- Material Innovations : Studies have explored incorporating this compound into polymer systems to create materials with enhanced functional properties suitable for biomedical applications.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate involves the formation of reactive intermediates that can modify other molecules. The NHS ester group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and other nucleophilic groups. This reactivity is exploited in various applications, such as the conjugation of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Trifluoromethyl vs. Diazirinyl : The diazirinyl analog (para-substituted) is designed for photo-crosslinking applications, enabling covalent bond formation upon UV irradiation for protein interaction studies . In contrast, the trifluoromethyl variant (meta-substituted) is optimized for stability and reactivity in bioconjugation.

- Fluorosulfonyl Group : The fluorosulfonyl substituent (meta) enhances reactivity in sulfonylation reactions, making it suitable for modifying thiol-containing biomolecules .

- Radioactive Fluorine (¹⁸F) : The para-¹⁸F analog is critical in radiopharmaceuticals for positron emission tomography (PET), leveraging its short half-life (109.7 minutes) for real-time imaging .

Physicochemical and Stability Properties

- Thermal Stability : The diazirinyl analog requires storage at -20°C under inert atmospheres due to its light-sensitive and thermally labile diazirine group . In contrast, the trifluoromethyl variant is more stable under standard laboratory conditions.

- Reactivity: The -CF₃ group increases the electrophilicity of the ester carbonyl compared to non-fluorinated analogs, accelerating reactions with amines or thiols. The fluorosulfonyl derivative exhibits even higher reactivity due to the strong electron-withdrawing nature of -SO₂F .

- Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP ~2.1), improving membrane permeability in drug-delivery applications compared to hydrophilic derivatives like the dihydroxy-pyrrolyl analog ().

Research Findings and Case Studies

- Drug Development : highlights the use of pyrrolidinyl benzoate intermediates in synthesizing indole derivatives targeting DCAF15 binders, where the -CF₃ group improves metabolic stability .

- Structural Biology : A study cited in utilized the diazirinyl analog to map bacterial transferrin receptor interactions, demonstrating its utility in probing protein networks .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. Its unique structure, featuring a dioxopyrrolidine moiety and a trifluoromethyl group, enhances its reactivity and utility in various applications, including drug discovery and protein-ligand interaction studies.

- Molecular Formula : C₁₃H₈F₃N₃O₄

- Molecular Weight : 327.21 g/mol

- Structure : The compound consists of a pyrrolidinone ring attached to a benzoate group with a trifluoromethyl substituent.

The biological activity of 2,5-dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is primarily attributed to its ability to form covalent bonds with target biomolecules upon exposure to UV light. This property is essential for studying protein-ligand interactions and identifying binding sites on proteins. The compound's diazirine ring enhances its reactivity, making it a valuable tool in photoaffinity labeling techniques, which are crucial for probing complex biological systems .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to 2,5-dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate. For instance, related compounds have shown promising results in various seizure models:

| Compound | ED50 (mg/kg) | Toxicity (TD50 mg/kg) | Test Type |

|---|---|---|---|

| Compound A | 45.6 | 162.4 | MES |

| Compound B | 39.5 | Not specified | 6 Hz |

These findings suggest that compounds with similar structural features may exhibit significant anticonvulsant activity while maintaining a favorable safety profile .

Antinociceptive Activity

In addition to anticonvulsant properties, the compound has been evaluated for its antinociceptive effects. In pain models such as the formalin test and oxaliplatin-induced neuropathic pain model, certain derivatives have demonstrated effective pain relief, indicating their potential use in pain management therapies .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of pyrrolidine-2,5-dione and assessed their biological activities. Compounds were tested for their efficacy in seizure models and showed varied results in terms of potency and safety .

- Mechanistic Insights : Research indicated that some derivatives inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is a common mechanism for anticonvulsant drugs . This suggests that the biological activity of these compounds may be linked to their interaction with ion channels.

- Hepatotoxicity Studies : Safety evaluations revealed that certain compounds exhibited negligible hepatotoxicity at therapeutic concentrations, making them suitable candidates for further development in clinical settings .

Applications in Drug Discovery

The unique properties of 2,5-dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate make it an attractive candidate for drug development:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?

- Answer: A common approach involves activating the carboxylic acid group (e.g., 3-(trifluoromethyl)benzoic acid) with a coupling reagent like N-hydroxysuccinimide (NHS) to form the active ester. For example, in analogous syntheses, potassium carbonate and DMF are used under heating (150°C) to promote amide bond formation . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of NHS, and reaction time (monitored by TLC). Microwave-assisted synthesis could reduce reaction time, as seen in pyrrolidine derivative syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer: Use a combination of:

- NMR spectroscopy (1H/13C) to confirm substitution patterns (e.g., trifluoromethyl group at position 3 of the benzene ring and NHS ester integrity). For example, 1H NMR peaks for pyrrolidine dioxo groups typically appear at δ ~2.5–3.5 ppm .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for bioconjugation studies).

Q. What are the key reactivity considerations for this compound due to the trifluoromethyl group and NHS ester?

- Answer:

- The NHS ester is highly reactive toward primary amines (e.g., lysine residues in proteins), but hydrolysis in aqueous buffers (pH >7.0) can compete. Use anhydrous solvents (e.g., DMSO) and avoid prolonged storage in humid conditions.

- The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing intermediates in nucleophilic acyl substitution reactions. However, steric hindrance may slow reactivity in crowded molecular environments.

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).

- Physicochemical properties : LogD (partition coefficient) values (~-0.53 at pH 7.4 ) predict moderate hydrophilicity, suggesting solubility in polar aprotic solvents. Polar surface area (~127 Ų ) indicates potential hydrogen-bonding interactions affecting stability.

- Kinetic analysis : Fit degradation data to first-order models to calculate half-lives and identify pH-sensitive degradation pathways.

Q. How can contradictions in reactivity data arise when using this compound in bioconjugation, and how can they be resolved?

- Answer: Discrepancies may stem from:

- Competing hydrolysis : NHS ester hydrolysis (to carboxylic acid) vs. amine conjugation. Quantify free NHS by UV absorbance (λ = 260 nm) or use mass spectrometry to detect hydrolyzed byproducts.

- Steric effects : Bulky trifluoromethyl groups may hinder conjugation efficiency. Optimize molar ratios (e.g., 2:1 reagent-to-protein ratio) and reaction time (e.g., 1–2 hours at 4°C).

- Application-specific validation : For fluorescence labeling (e.g., Janelia Fluor® derivatives ), validate conjugation efficiency via fluorescence quenching assays or SDS-PAGE.

Q. What computational methods can predict the compound’s reactivity in novel reaction environments?

- Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., carbonyl groups in NHS ester).

- Molecular dynamics (MD) simulations : Model solvation effects in different solvents (e.g., DMF vs. acetonitrile) to predict aggregation or solubility issues.

- Crystallography : Use SHELX software to resolve crystal structures (if crystallizable), providing insights into steric and electronic environments influencing reactivity.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize NHS ester hydrolysis.

- Characterization : Cross-validate NMR and HRMS data with computational predictions (e.g., ChemDraw simulations).

- Applications : In fluorescence labeling, confirm retention of fluorogenic properties post-conjugation via microscopy controls (e.g., STED or dSTORM ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.